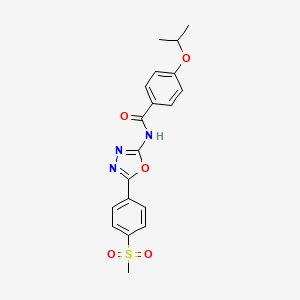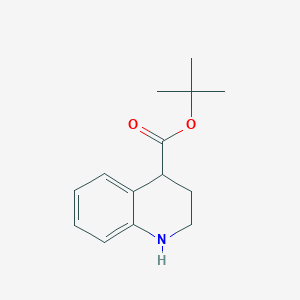
N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DPC is a pyridazine derivative that has been synthesized through a multi-step process, which involves the use of various reagents and catalysts.
Scientific Research Applications
Polymer Dyeing and Biological Activity : One study explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives related to the pyridazine family, for dyeing polyester fabrics. These compounds demonstrated antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Photophysical Properties : Another study focused on the synthesis of 2-azaindolizines, including pyridazine derivatives, using iodine-mediated oxidative desulfurization. These compounds were converted to various fluorescent compounds, highlighting their potential in the development of new photophysical materials (Shibahara et al., 2006).
Positron Emission Tomography Imaging : In the field of medical imaging, a study designed and evaluated radiotracers based on the pyridazine carboxamide structure for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme overexpressed in various solid tumors. This application demonstrates the potential of pyridazine derivatives in enhancing cancer diagnosis (Silvers et al., 2016).
Anticonvulsant Activity : A study synthesized 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives and evaluated their anticonvulsant activity. The study found that specific modifications to the pyridazine ring structure could lead to compounds with significant anticonvulsant properties, suggesting their potential use in treating epilepsy (Hallot et al., 1986).
Interleukin-1β Converting Enzyme Inhibition : A novel class of 3-chloro-4-carboxamido-6-arylpyridazines was identified as an interleukin-1β converting enzyme (ICE) inhibitor. These compounds are non-peptide and irreversible inhibitors, suggesting a potential therapeutic application in conditions involving ICE (Dolle et al., 1997).
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has been identified to interact with several targets. These include mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
For instance, it has been suggested that the compound may inhibit the biosynthesis of carotenoids, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in pathways associated with cancer . By interacting with these targets, the compound could potentially influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound interacts with carbonic anhydrase 2 , which could potentially influence its pharmacokinetic properties.
Result of Action
The result of the compound’s action is likely to be dependent on the specific targets it interacts with and the pathways it affects. Given its potential interaction with targets involved in cancer pathways, it may have anticancer implications .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYBAAZGXKDQKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[2-(azepan-1-yl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2391752.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(3-methylphenyl)propan-1-one](/img/structure/B2391756.png)
![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
![N-(2,3-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391766.png)
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-nitrobenzoyl)oxy]amine](/img/structure/B2391767.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide](/img/structure/B2391770.png)

